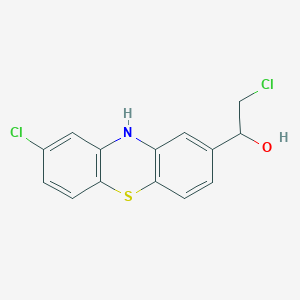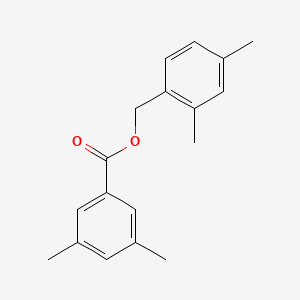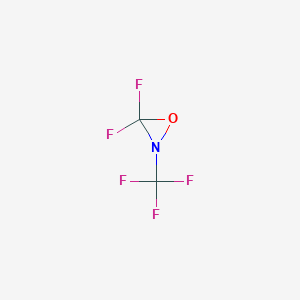
2-(Trifluoromethyl)-3,3-difluorooxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-3,3-difluorooxaziridine is a fluorinated heterocyclic compound It contains a trifluoromethyl group and two fluorine atoms attached to an oxaziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3,3-difluorooxaziridine typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like sodium hydride. The reaction is carried out in a solvent such as dimethylformamide under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-3,3-difluorooxaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-3,3-difluorooxaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 2-(Trifluoromethyl)-3,3-difluorooxaziridine exerts its effects involves the interaction of its fluorinated groups with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and exhibit similar chemical properties.
Fluoropyridines: These compounds have fluorine atoms attached to a pyridine ring and are used in similar applications.
Uniqueness
2-(Trifluoromethyl)-3,3-difluorooxaziridine is unique due to the presence of both trifluoromethyl and difluoro groups on an oxaziridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C2F5NO |
|---|---|
Molekulargewicht |
149.02 g/mol |
IUPAC-Name |
3,3-difluoro-2-(trifluoromethyl)oxaziridine |
InChI |
InChI=1S/C2F5NO/c3-1(4,5)8-2(6,7)9-8 |
InChI-Schlüssel |
IAFNNDCQTMNQJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1(N(O1)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


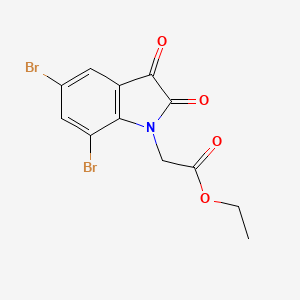
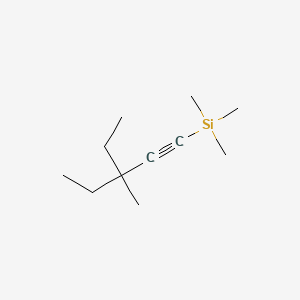

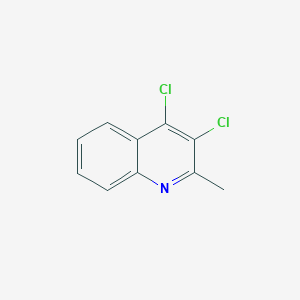
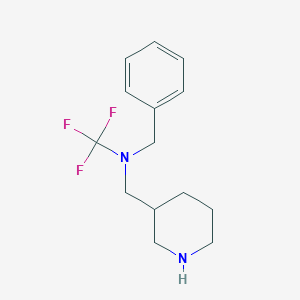

![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
